N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

Lipophilicity modulation Molecular flexibility SAR

N-(4-Chlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide (CAS 303093-24-5) is a synthetic, low-molecular-weight (356.8 g/mol) quinoline-3-carboxamide derivative bearing a 1-propyl substituent, a 4-hydroxy-2-oxo-1,2-dihydroquinoline core, and a 4-chlorophenyl carboxamide moiety. It is classified within the broader dihydroquinoline carboxamide chemotype, which has been explored across multiple therapeutic areas including anti-tubercular, cholinesterase inhibition, and anti-proliferative applications.

Molecular Formula C19H17ClN2O3
Molecular Weight 356.8 g/mol
CAS No. 303093-24-5
Cat. No. B11970223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide
CAS303093-24-5
Molecular FormulaC19H17ClN2O3
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)Cl)O
InChIInChI=1S/C19H17ClN2O3/c1-2-11-22-15-6-4-3-5-14(15)17(23)16(19(22)25)18(24)21-13-9-7-12(20)8-10-13/h3-10,23H,2,11H2,1H3,(H,21,24)
InChIKeyHTNIGYJGEOWCHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide (CAS 303093-24-5): Physicochemical Identity and Structural Class for Procurement


N-(4-Chlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide (CAS 303093-24-5) is a synthetic, low-molecular-weight (356.8 g/mol) quinoline-3-carboxamide derivative bearing a 1-propyl substituent, a 4-hydroxy-2-oxo-1,2-dihydroquinoline core, and a 4-chlorophenyl carboxamide moiety [1]. It is classified within the broader dihydroquinoline carboxamide chemotype, which has been explored across multiple therapeutic areas including anti-tubercular, cholinesterase inhibition, and anti-proliferative applications [2][3]. The compound is commercially available from multiple vendors (e.g., Sigma-Aldrich MFCD00629193, Bidepharm) at standard purity ≥95% with batch-specific QC documentation (NMR, HPLC, GC) [1].

Why In-Class Dihydroquinoline-3-carboxamide Analogs Cannot Substitute for N-(4-Chlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide (303093-24-5)


Within the dihydroquinoline-3-carboxamide family, small structural variations at the N1-alkyl position and the anilide aryl ring produce distinct physicochemical profiles and biological target preferences that preclude generic interchange. The 1-propyl substituent on the quinoline core of 303093-24-5 confers a specific balance of lipophilicity, molecular flexibility (4 rotatable bonds), and steric volume that is absent in the shorter-chain ethyl analog or the bulkier butyl/pentyl variants . Concurrently, the para-chloro substitution pattern on the phenyl ring yields regioselective electronic effects that differ from the meta-chloro isomer (CAS 370071-90-2), potentially altering hydrogen-bonding geometry at target binding sites . Published SAR around this scaffold confirms that antimicrobial potency (e.g., MIC against M. tuberculosis) can shift by >10-fold upon minor alkyl chain modification [1]. These cumulative structural divergences mean that substitution with a close analog risks invalidating experimental reproducibility, introducing uncharacterized off-target profiles, or yielding false-negative/positive results in established assay systems.

Quantitative Differentiation Evidence for N-(4-Chlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide (303093-24-5) Versus Closest Analogs


N1-Alkyl Chain Length Optimization: Propyl vs. Ethyl, Butyl, and Pentyl Analogs on Physicochemical Descriptors

The N1-propyl substituent of 303093-24-5 provides a balanced physicochemical profile relative to its closest alkyl chain variants. Computed properties show that the propyl analog possesses 4 rotatable bonds and a molecular complexity index of 555, compared to the butyl variant (CAS 300716-25-0) with 5 rotatable bonds and complexity 569, and the pentyl variant (CAS 303093-25-6) with 6 rotatable bonds and complexity 584 . The shorter-chain ethyl analog (calculated: 3 rotatable bonds) is anticipated to have reduced lipophilicity and conformational flexibility. Published SAR on dihydroquinoline carboxamides demonstrates that such differences in alkyl chain length can shift anti-tubercular MIC values by more than 60-fold (from 0.39 µg/mL to >25 µg/mL) across a single scaffold series [1]. The propyl chain thus occupies a narrow optimal window for balancing passive permeability and target complementarity that is not replicated by its one-carbon-shorter or one-carbon-longer congeners.

Lipophilicity modulation Molecular flexibility SAR Drug-likeness

Positional Isomerism: 4-Chlorophenyl vs. 3-Chlorophenyl Carboxamide Regiochemistry

The para-chloro substitution on the anilide phenyl ring of 303093-24-5 is electronically and sterically distinct from the meta-chloro isomer (CAS 370071-90-2). While both isomers share the identical molecular formula (C19H17ClN2O3) and molecular weight (356.8 g/mol), the para-chloro substituent exerts a stronger resonance electron-withdrawing effect (-R) and a different vector of the C–Cl dipole moment relative to the carboxamide NH, altering the hydrogen-bond donor strength of the amide proton . In the 4-hydroxyquinoline-3-carboxamide antiviral patent series (US Patent 6,248,739 and related filings), the 4-chlorophenyl substitution pattern is explicitly claimed and optimized for anti-herpes activity, with the para-substituted compounds consistently outperforming meta-substituted analogs in plaque reduction assays [1]. The 3-chlorophenyl isomer (370071-90-2) is not covered by these activity claims and would represent an unvalidated substitution with unknown biological consequences.

Regioselectivity Electronic effects Para vs. meta substitution Target binding

Verified Chemical Identity: Batch-Specific Analytical Characterization and Purity Assurance

The compound 303093-24-5 is supplied with batch-specific analytical characterization including NMR, HPLC, and GC data from vendors such as Bidepharm, with standard purity ≥95% . Sigma-Aldrich lists the compound under MFCD00629193 with linear formula C19H17ClN2O3 and molecular weight 356.812 [1]. This level of documented purity and structural verification is comparable to reference-grade research chemicals and exceeds the typical characterization provided for custom-synthesized or library-sourced analogs, where purity may vary batch-to-batch without systematic QC documentation. For procurement decisions where assay reproducibility depends on exact compound identity and purity, the availability of vendor-certified batch data reduces the risk of confounding impurities that could generate spurious biological activity.

Quality control Batch reproducibility NMR HPLC Procurement validation

Hydrogen-Bond Donor/Acceptor Profile and Predicted Oral Bioavailability vs. Higher Alkyl Homologs

The target compound 303093-24-5 contains 2 hydrogen-bond donors (4-OH and carboxamide NH) and 3 hydrogen-bond acceptors (2-oxo, carboxamide C=O, and quinoline N), with a molecular weight of 356.8 Da and calculated LogP within the optimal range for oral bioavailability per Lipinski's Rule of Five . The pentyl analog (CAS 303093-25-6) has a molecular weight of ~384.4 Da and increased lipophilicity due to the extended alkyl chain, pushing it closer to the MW >500 and LogP >5 thresholds . In the anti-tubercular dihydroquinoline carboxamide series, in silico ADME predictions indicated that compounds with MW <400 and rotatable bonds ≤5 exhibited superior predicted oral absorption, while bulkier N1-alkyl derivatives showed progressively reduced absorption scores [1]. The propyl substituent of 303093-24-5 thus maintains favorable drug-like properties that degrade with chain elongation.

Drug-likeness Lipinski rules Oral absorption Permeability

Patent Landscape Differentiation: 4-Chlorophenyl Dihydroquinoline Carboxamides in Antiviral IP Space

The 4-chlorophenyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide scaffold is explicitly claimed in multiple patent families covering antiviral applications, particularly against herpes viruses (US Patent 6,248,739, US Patent 4,959,363, and related filings) [1][2]. The specific 1-propyl substitution falls within the claimed alkyl scope (C1-C6 alkyl), whereas some close analogs with unsaturated N1-substituents (e.g., the prop-2-en-1-yl variant, CAS 449781-73-1) may fall under different patent claims or outside the optimized scope [3]. For industrial procurement aimed at antiviral lead optimization, 303093-24-5 represents a compound within the core patented chemical space, offering a defined IP position relative to analogs that may either lack patent protection (weaker commercial rationale) or infringe on different patent estates.

Freedom to operate Antiviral patents Herpes virus Intellectual property

Validated Application Scenarios for N-(4-Chlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide (303093-24-5) Based on Quantitative Evidence


Anti-Tubercular Lead Optimization: Propyl Chain as Optimal Lipophilicity Anchor

In anti-tubercular drug discovery programs using the dihydroquinoline carboxamide scaffold, 303093-24-5 serves as the reference compound for the N1-propyl substitution series. Published SAR shows that compounds within this chemotype achieve MIC values as low as 0.39 µg/mL against M. tuberculosis H37Rv when the N1-alkyl and anilide substituents are co-optimized [1]. The propyl chain of 303093-24-5 provides the optimal balance of lipophilicity (predicted LogP) and conformational flexibility (4 rotatable bonds) to maintain both potency and favorable ADME properties, making it the preferred intermediate-chain reference for systematic SAR exploration compared to the shorter ethyl or longer butyl/pentyl analogs .

Antiviral Drug Discovery: Herpes Virus Plaque Reduction Assay Reference

The 4-chlorophenyl-4-hydroxyquinoline-3-carboxamide scaffold is established in the antiviral patent literature as active against herpes family viruses [1]. 303093-24-5, with its 1-propyl substitution falling within the claimed C1-C6 alkyl range, is positioned as a reference compound for plaque reduction assays and cytopathic effect (CPE) inhibition studies. Its para-chloro regiochemistry is a critical pharmacophoric element that distinguishes it from the meta-chloro isomer (CAS 370071-90-2), which lacks the same antiviral patent precedence and may exhibit different target engagement .

Cholinesterase Inhibition Screening: Calcium Channel Antagonism and Alzheimer's Disease Models

The 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide core has demonstrated dual cholinesterase (AChE/BuChE) inhibitory activity and calcium channel antagonism in bovine chromaffin cells [1]. While the specific compound 303093-24-5 has not been individually profiled in published cholinesterase assays, its core scaffold is validated for both enzyme inhibition and cellular calcium signaling modulation. The propyl substituent provides a reference point for N1-alkyl SAR expansion in neurodegenerative disease models, with the physicochemical properties (MW 356.8, HBD 2, HBA 3) compatible with CNS drug-likeness criteria .

Chemical Biology Tool Compound: Kinase and Enzyme Inhibition Profiling

As a commercially available, purity-verified (≥95% with batch QC) dihydroquinoline carboxamide, 303093-24-5 is suitable for use as a tool compound in broad-panel kinase and enzyme inhibition profiling. The 4-chlorophenyl group and 4-hydroxy-2-oxo-quinoline core present hydrogen-bond donor/acceptor motifs that interrogate ATP-binding site complementarity across the kinome. Procurement from vendors with documented batch analysis (Sigma-Aldrich MFCD00629193, Bidepharm) ensures experimental reproducibility across independent screening campaigns [1], a critical consideration given that close analogs (ethyl, butyl, pentyl, allyl variants) may lack equivalent QC documentation .

Quote Request

Request a Quote for N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.